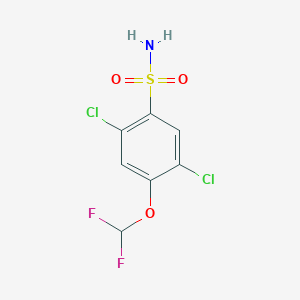
2,5-Dichloro-4-(difluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5Cl2F2NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene-1-sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran, at temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: A similar compound with an additional N,N-dimethyl group.
1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene: A brominated analog with similar structural features
Uniqueness
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1806275-29-5 |
|---|---|
Fórmula molecular |
C7H5Cl2F2NO3S |
Peso molecular |
292.09 g/mol |
Nombre IUPAC |
2,5-dichloro-4-(difluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5Cl2F2NO3S/c8-3-2-6(16(12,13)14)4(9)1-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
Clave InChI |
QBDLHEYVCHEDFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenyl]methyl})amine](/img/structure/B13504026.png)
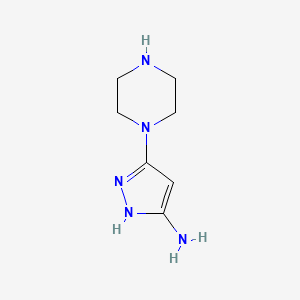

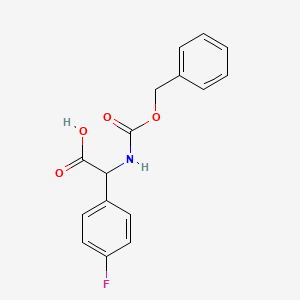
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)

![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)



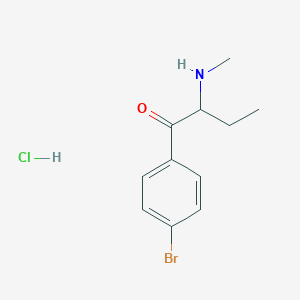
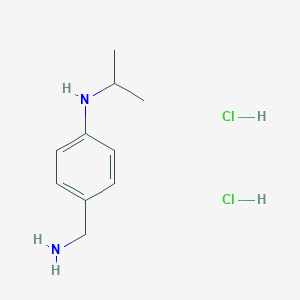
![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)

